2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Lipophilicity LogP Membrane permeability

Kinase inhibitor SAR programs require quinoline-4-carbonyl building blocks with defined lipophilicity. 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS 1160262-97-4) delivers a validated LogP of 6.40-positioned between isopropoxy (5.69) and butylphenyl (7.10) analogs. • One-step parallel amidation via reactive COCl-no acid activation needed. • Butoxy ether oxygen enables H-bonding for target engagement or probe tuning. • 6,8-Dimethyl steric bulk modulates MOF porosity and selectivity. ≥95% purity, global shipping from BenchChem.

Molecular Formula C22H22ClNO2
Molecular Weight 367.9 g/mol
CAS No. 1160262-97-4
Cat. No. B1372855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
CAS1160262-97-4
Molecular FormulaC22H22ClNO2
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
InChIInChI=1S/C22H22ClNO2/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(23)25)18-11-14(2)10-15(3)21(18)24-20/h6-8,10-13H,4-5,9H2,1-3H3
InChIKeyLVZWIZXKWRXCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride: Identity and Procurement


2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a heterocyclic quinoline derivative carrying a reactive carbonyl chloride group at the 4-position, a 3-butoxyphenyl substituent at the 2-position, and methyl groups at the 6- and 8-positions [1]. It serves as a specialized acyl chloride intermediate in organic synthesis, enabling efficient nucleophilic derivatization to amides, esters, and related carbonyl compounds . The compound is commercially offered by multiple suppliers (e.g., Combi-Blocks, abcr, TRC) in purities ≥95%, typically as a moisture-sensitive crystalline solid, and is classified as an irritant .

Reactive carbonyl chloride for direct amide/ester coupling without separate activation
Moisture-sensitive handling requires anhydrous conditions and inert atmosphere
Consistent 2-(3-butoxyphenyl)-6,8-dimethyl scaffold for library synthesis

Why This Compound Cannot Be Substituted


Quinoline-4-carbonyl chlorides with different 2-aryl substituents exhibit marked differences in lipophilicity, boiling point, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area—all of which govern partitioning during chromatography, reactivity in biphasic systems, and partitioning into biological membranes . These property gaps render direct substitution between, for example, 2-(3,4-dimethylphenyl), 2-(3-isopropoxyphenyl), or 2-(4-butylphenyl) variants inadvisable without re-optimizing entire synthetic sequences. The quantitative evidence below demonstrates that the 3-butoxyphenyl-substituted, 6,8-dimethyl quinoline-4-carbonyl chloride occupies a distinct physicochemical niche that impacts solvent solubility, coupling kinetics, and pharmacokinetic profile if the product is advanced into bioactive compounds .

Alkoxy chain length and branching alter logP and phase partitioning; direct substitution may shift chromatographic behavior
Ether oxygen (butoxy) vs. alkyl-only analogs changes H-bond acceptor count, impacting solvation and reactivity
Rotatable bond differences may affect conformational preference in downstream bioactive compounds

This Compound vs. Closest Analogs


Lipophilicity Comparison with Alkoxy Analogs

The target compound displays an ACD/LogP of 6.40, compared with 6.22 for the isobutoxy isomer and 5.69 for the isopropoxy analog . This incremental logP gain reflects the longer linear butoxy chain's greater solvophobic contribution relative to the branched isobutoxy or shorter isopropoxy chain, without the excessive logP (7.10) and loss of hydrogen bond acceptor functionality seen in the 4-butylphenyl derivative .

Lipophilicity (logP)
Reported
6.40
vs isobutoxy +0.18 vs isopropoxy +0.71 vs dimethylphenyl +0.44 vs butylphenyl -0.70
Intermediate lipophilicity supports organic/aqueous phase transfer and may reduce excessive logP-related penalties
Consistent ACD/LogP computational methodology
Lipophilicity LogP Membrane permeability Solubility partitioning

Boiling Point Comparison with Analogues

The predicted boiling point of the target compound is 519.7 ± 50.0 °C at 760 mmHg, versus 514.6 ± 50.0 °C for the isobutoxy isomer and 504.1 ± 50.0 °C for the isopropoxy derivative . This incremental boiling point elevation reflects the increasing molecular weight and van der Waals surface area of the linear butoxy chain relative to branched or shorter alkoxy substituents.

Boiling Point
Data to verify
519.7 ± 50.0 °C
vs isobutoxy +5.1 °C vs isopropoxy +15.6 °C vs butylphenyl +16.1 °C
Boiling point differences fall within ±50 °C error; limited practical utility for distillation-based purification
Predicted values with large uncertainty
Boiling point Distillation Thermal stability Purification

Hydrogen Bond Acceptor Count: Alkoxy vs. Non-Alkoxy

The target compound features three hydrogen bond acceptors (the quinoline nitrogen, the carbonyl chloride oxygen, and the butoxy ether oxygen) compared with only two hydrogen bond acceptors in the 2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride analog, which lacks the ether oxygen [1][2]. This additional acceptor site enhances hydrogen bonding with polar solvents, Lewis acids, or biological targets.

H-Bond Acceptors
Class-level
3
vs dimethylphenyl +1 alkoxy analogs identical (3)
Additional H-bond acceptor may influence solvation, chromatographic retention, and metal coordination vs. non-alkoxy analogs
Computed from vendor structure data
Hydrogen bonding Solubility Reactivity Complexation

Conformational Flexibility (Rotatable Bond Count)

The target compound possesses six rotatable bonds (primarily from the butoxy chain and the inter-ring C-C bond), compared with only two rotatable bonds for the 2-(3,4-dimethylphenyl) analog [1][2]. This difference in conformational freedom affects the entropic cost of binding to biological targets and the number of accessible conformers in solution.

Rotatable Bonds
Class-level
6
vs dimethylphenyl +4 vs isobutoxy/isopropoxy +1
Conformational flexibility may affect binding pose probability; selection depends on target application profile
Entropic cost should be reviewed for fragment-based design
Conformational flexibility Entropic penalty Docking Molecular recognition

Polar Surface Area: Alkoxy vs. Non-Alkoxy

The target compound exhibits a computed topological polar surface area (TPSA) of 39.2 Ų, compared with an estimated ≤30 Ų for the 2-(3,4-dimethylphenyl) analog [1][2]. This difference arises from the butoxy ether oxygen contribution and is consistent with the higher hydrogen bond acceptor count. The value remains below the 60 Ų threshold commonly associated with poor passive membrane permeability, yet sufficient to alter the compound's permeability relative to analogs lacking an alkoxy oxygen.

Polar Surface Area
Class-level
39.2 Ų
vs dimethylphenyl +9.2 vs butylphenyl +9.2
±9 Ų difference may shift derivative permeability profile; relevant when designing bioactive compound libraries
TPSA below 60 Ų suggests adequate passive permeability potential
Polar surface area Membrane permeability Oral bioavailability Blood-brain barrier

Key Application Scenarios


Amide Library Synthesis Intermediate

The target compound's LogP of 6.40 occupies a narrow window between the isobutoxy (6.22) and butylphenyl (7.10) analogs, placing it within the optimal range for balanced solubility and passive permeability in cellular assays [1]. When derivatized to amides, the retained butoxy group helps maintain target logD without pushing candidate compounds into the excessively lipophilic range associated with high metabolic clearance and promiscuous binding [2].

Fluorescent or Affinity Probe Precursor

The 2-(3-butoxyphenyl) substitution on the 6,8-dimethylquinoline-4-carbonyl chloride scaffold provides an ether oxygen that can participate in intramolecular hydrogen bonding or solvent relaxation processes, potentially shifting the fluorescence emission wavelength relative to purely hydrocarbon-substituted analogs . The reactive carbonyl chloride allows direct conjugation to amines or other nucleophiles for probe construction in one step [1].

Quinoline-Based MOF Ligand Precursor

The butoxy ether chain and carbonyl chloride functionality provide two distinct coordination handles: the ether oxygen for secondary metal interactions and the acyl chloride for post-synthetic amidation . The 6,8-dimethyl substitution pattern on the quinoline core introduces steric bulk that can influence interlayer spacing and porosity in MOF architectures relative to unsubstituted quinoline analogs [2].

Kinase/GPCR Inhibitor SAR Building Block

Quinoline-4-carbonyl derivatives are privileged scaffolds in kinase inhibitor discovery programs [2]. The systematic variation from isopropoxy (LogP 5.69) through butoxy (LogP 6.40) to butylphenyl (LogP 7.10) provides a well-defined lipophilicity ladder for SAR exploration [1]. The carbonyl chloride permits rapid parallel amidation, enabling efficient library synthesis directly from the acid chloride without requiring a separate carboxylic acid activation step .

Application
Selection Property
Validation Focus
Amide library synthesis
Intermediate lipophilicity for balanced phase transfer
Verify coupling efficiency and purity
Fluorescent/affinity probe precursor
Ether oxygen may influence emission wavelength
Confirm conjugation and spectral properties
MOF ligand precursor
Bifunctional coordination (ether O + acyl chloride)
Validate post-synthetic amidation and porosity
Kinase/GPCR inhibitor SAR
Systematic logP ladder from isopropoxy to butylphenyl
SAR library synthesis and profiling
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